molecular formula C24H19N5O2 B2404900 2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-55-4

2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2404900
CAS RN: 899737-55-4
M. Wt: 409.449
InChI Key: NFVIKBFHAHGBEE-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

  • Computational and Pharmacological Evaluation : Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the one , have been computationally and pharmacologically evaluated. They have shown potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit binding and moderate inhibitory effects in assays, with certain derivatives showing affinity for COX-2 and 5-LOX, correlating to analgesic and anti-inflammatory effects. Additionally, some derivatives have shown antioxidant potential and potency in toxicity assessment and tumor inhibition (Faheem, 2018).

Anticonvulsant Activity

  • Anticonvulsant Activity Evaluation : Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been synthesized and evaluated for potential anticonvulsant properties. These compounds have shown a significant delay in the onset of convulsion and prolongation of survival time, indicating their potential use as anticonvulsant agents (Ghareb et al., 2017).

Anti-Parkinson's Screening

  • Anti-Parkinson's Activity : A study on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives revealed their potential anti-Parkinson's activity. These derivatives exhibited potent free radical scavenging activity and significant anti-Parkinson's activity in an in vivo model (Gomathy et al., 2012).

Anticancer Evaluation

  • Anticancer Potential : The synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole indicated their potential in vitro anticancer properties. One compound was found to be most active on a breast cancer cell line, showcasing the anticancer potential of these compounds (Salahuddin et al., 2014).

Cytotoxicity Studies

  • Cytotoxic Effects on Cancer Cells : New pyrazole-containing oxime ester derivatives have shown cytotoxic effects against human neuroblastoma cells, with selective toxicity observed without affecting healthy mouse fibroblast cells. This highlights the potential of these compounds in cancer treatment (Karakurt et al., 2021).

Antimicrobial Activity

  • Antimicrobial Properties : The synthesis and characterization of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed mild to very good antimicrobial results. The Mn(II) complex, in particular, showed the best results, indicating the potential use of these compounds as drugs (Chioma et al., 2018).

Crystallography and Structural Analysis

  • Crystal Structural Analysis : The crystal structures of related compounds have been analyzed, providing insights into their molecular configuration and potential interactions. This structural analysis can be fundamental in understanding the properties and applications of such compounds in various scientific fields (Subasri et al., 2017).

properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-16-9-11-19(12-10-16)29-23-21(14-26-29)24(31)28(15-25-23)27-22(30)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,14-15H,13H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVIKBFHAHGBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.